molecular formula C8H15NO2 B15273756 3-Amino-4-cyclopropyl-3-methylbutanoic acid

3-Amino-4-cyclopropyl-3-methylbutanoic acid

Cat. No.: B15273756
M. Wt: 157.21 g/mol
InChI Key: HPULGHHYFFWXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-cyclopropyl-3-methylbutanoic acid is an organic compound with the molecular formula C8H15NO2 It is a derivative of butanoic acid, featuring an amino group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropyl-3-methylbutanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency in the production process. Safety measures are also crucial to handle the reactive intermediates and final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-cyclopropyl-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups into more reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Amino-4-cyclopropyl-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biochemical pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3-Amino-4-cyclopropyl-3-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzoic acid
  • 2-Amino-3-methylbutanoic acid
  • 4-((tert-butoxycarbonyl)amino)-3-cyclopropyl-3-methylbutanoic acid

Uniqueness

Compared to these similar compounds, 3-Amino-4-cyclopropyl-3-methylbutanoic acid stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

3-Amino-4-cyclopropyl-3-methylbutanoic acid (ACMBA) is a compound of increasing interest in biochemical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure:
ACMBA features a cyclopropyl group, which contributes to its unique steric and electronic properties. This structure allows for selective binding to various biological targets, enhancing its potential as a research tool and therapeutic agent.

Synthesis Methods:
The synthesis typically involves multi-step organic reactions utilizing specific catalysts and reagents to achieve high purity and yield. Common methods include:

  • Oxidation: Introducing functional groups.
  • Reduction: Converting functional groups into more reduced forms.
  • Substitution Reactions: Replacing functional groups with others to modify activity.

The biological activity of ACMBA is primarily attributed to its interaction with specific molecular targets, such as:

  • Enzymes: Modulating their activity can influence various biochemical pathways.
  • Receptors: Binding to receptors can alter signaling pathways, leading to physiological effects.

The compound's unique structure allows it to selectively bind to these targets, which may lead to therapeutic effects in different biological contexts.

Biological Activity

Research indicates that ACMBA exhibits several notable biological activities:

  • Neuroprotective Effects:
    • In studies involving transgenic mouse models of neurodegenerative diseases, ACMBA demonstrated the ability to stabilize microtubules, which is crucial for maintaining neuronal integrity. This stabilization can reduce axonal dystrophy and amyloid plaque deposition, suggesting potential applications in treating conditions like Alzheimer's disease .
  • Anticancer Properties:
    • ACMBA has been explored for its anticancer effects through its ability to inhibit specific kinases involved in cell proliferation. The compound's structural characteristics allow it to interfere with cancer cell signaling pathways effectively .
  • Antimicrobial Activity:
    • Preliminary investigations suggest that ACMBA may possess antimicrobial properties, although further studies are needed to elucidate the specific mechanisms and efficacy against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionStabilizes microtubules in neuronal cells; reduces amyloid deposition
AnticancerInhibits key kinases; disrupts cancer cell signaling
AntimicrobialPotential activity against bacteria/fungi; further research required

Notable Research Findings

  • A study highlighted that ACMBA's structural analogs were evaluated for their ability to stabilize microtubules in vitro, demonstrating significant promise as neuroprotective agents against tauopathies .
  • Another investigation focused on the compound's interaction with GSK-3β, revealing that modifications in the compound's structure could enhance its potency while reducing metabolic lability .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-amino-4-cyclopropyl-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO2/c1-8(9,5-7(10)11)4-6-2-3-6/h6H,2-5,9H2,1H3,(H,10,11)

InChI Key

HPULGHHYFFWXSW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.